5-Diethylaminomethyl-furan-2-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13331953
Molecular Formula: C10H16ClNO3
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16ClNO3 |
|---|---|
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | 5-(diethylaminomethyl)furan-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO3.ClH/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13;/h5-6H,3-4,7H2,1-2H3,(H,12,13);1H |
| Standard InChI Key | SHRBNMKNNVOQCO-UHFFFAOYSA-N |
| SMILES | CCN(CC)CC1=CC=C(O1)C(=O)O.Cl |
| Canonical SMILES | CCN(CC)CC1=CC=C(O1)C(=O)O.Cl |
Introduction
Structural and Functional Characteristics
Molecular Architecture
The compound features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) substituted at the 2-position with a carboxylic acid group () and at the 5-position with a diethylaminomethyl moiety (), forming a hydrochloride salt. The planar furan ring facilitates π-π stacking interactions, while the polar carboxylic acid and tertiary amine groups enhance solubility in polar solvents.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.69 g/mol |
| Functional Groups | Furan, Carboxylic Acid, Tertiary Amine |
| Salt Form | Hydrochloride |
| Solubility | Polar solvents (e.g., water, DMSO) |
Electronic and Steric Effects
The electron-withdrawing carboxylic acid group at the 2-position polarizes the furan ring, increasing electrophilicity at the 5-position. Conversely, the diethylaminomethyl group introduces steric bulk and basicity, influencing reactivity in nucleophilic and electrophilic substitutions.
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves multi-step alkylation and carboxylation reactions. A plausible route includes:
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Furan Ring Formation: Dehydration of hexose derivatives to yield furan intermediates .
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Diethylaminomethyl Introduction: Mannich-type reaction using diethylamine, formaldehyde, and furan-2-carboxylic acid under acidic conditions.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the final product.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Alkylation | Diethylamine, formaldehyde, HCl | pH control (4–6), 60–80°C |
| Carboxylation | CO₂, catalytic base | High-pressure reactors (>5 atm) |
| Salt Precipitation | HCl in ethanol | Slow cooling to 0–4°C |
Reactivity Profile
The compound undergoes reactions typical of carboxylic acids and tertiary amines:
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Esterification: Reaction with alcohols (e.g., methanol) under acidic catalysis produces methyl esters, though competing amine protonation may necessitate protective strategies .
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Amide Formation: Coupling with amines via carbodiimide-mediated activation.
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Quaternary Ammonium Derivatives: Alkylation of the tertiary amine with alkyl halides.
Physicochemical and Analytical Characterization
Spectroscopic Data
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C–O–C of furan).
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NMR Spectroscopy:
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: δ 7.2 (furan H-3/H-4), δ 3.5 (–CH₂N–), δ 1.1 (–N(CH₂CH₃)₂).
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: δ 160 (C=O), δ 150 (furan C-2), δ 45 (N–CH₂–).
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Thermal Stability
Differential scanning calorimetry (DSC) reveals decomposition onset at ~180°C, consistent with furan ring degradation .
Biological and Industrial Applications
Materials Science Applications
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Polymer Precursors: Analogous to 2,5-furandicarboxylic acid (FDCA), this compound could serve as a monomer for bio-based polyesters .
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Corrosion Inhibition: Tertiary amines adsorb onto metal surfaces, forming protective films.
Table 3: Comparative Bioactivity of Furan Derivatives
| Compound | Activity | Mechanism |
|---|---|---|
| 5-Diethylaminomethyl-furan-2-carboxylic acid HCl | Hypothesized antimicrobial | Membrane disruption |
| FDCA | Polymer feedstock | Esterification/condensation |
| 5-Hydroxymethylfurfural (HMF) | Biofuel precursor | Dehydration/hydrogenation |
Challenges and Future Directions
Pharmacological Knowledge Gaps
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Target Identification: High-throughput screening against bacterial proteases or kinases is needed.
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Toxicity Profiling: Acute and chronic toxicity studies in model organisms.
Synthetic Optimization
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Catalyst Development: Transition-metal catalysts for milder reaction conditions .
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Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods.
Industrial Scalability
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